Desacetyl-alacepril

Catalog No.
S14463724
CAS No.
74259-08-8
M.F
C18H24N2O4S
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl-alacepril

CAS Number

74259-08-8

Product Name

Desacetyl-alacepril

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1

InChI Key

GICPPYOSOHKZPY-SNPRPXQTSA-N

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Desacetyl-alacepril is a significant metabolic product of alacepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. The chemical structure of desacetyl-alacepril is represented by the molecular formula C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S and has a molecular weight of approximately 356.46 g/mol. This compound plays a crucial role in the pharmacological effects associated with alacepril, as it is one of the active metabolites that contribute to lowering blood pressure through the inhibition of the renin-angiotensin system.

Typical of thiol-containing compounds. Notably, it can undergo:

  • Oxidation: The sulfhydryl group can be oxidized to form disulfide bonds.
  • Reduction: It can be reduced to its thiol form using reducing agents such as dithiothreitol.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, particularly involving its thiol group.

These reactions are essential for its biological activity and potential modifications in therapeutic applications .

Desacetyl-alacepril exhibits biological activity primarily through its role as an ACE inhibitor. By inhibiting ACE, it reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action results in:

  • Vasodilation: Lowering blood pressure by relaxing blood vessels.
  • Increased Bradykinin Levels: Enhancing the levels of bradykinin, a vasodilator that further aids in reducing vascular resistance .

Studies have shown that desacetyl-alacepril contributes to these effects, making it an important component of the pharmacological profile of alacepril.

The synthesis of desacetyl-alacepril occurs through the metabolic conversion of alacepril, primarily facilitated by enzymes such as sialic acid 9-O-acetylesterase found in liver cytosol. The process involves hydrolysis of the acetyl group from alacepril, leading to the formation of desacetyl-alacepril .

In laboratory settings, synthetic routes may involve:

  • Amide Formation: Between S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate.
  • Deprotection: Using trifluoroacetic acid to yield alacepril, which subsequently converts into desacetyl-alacepril through metabolic processes.

Desacetyl-alacepril is primarily utilized in pharmacology for its role in managing hypertension. Its effectiveness as an ACE inhibitor allows it to be used in various cardiovascular therapies, often in combination with other antihypertensive agents to enhance therapeutic efficacy . Additionally, research into its effects on other conditions related to the renin-angiotensin system continues to expand its potential applications.

Research indicates that desacetyl-alacepril interacts with various biological systems and compounds. For instance, studies have highlighted that its metabolism involves specific enzymes that can influence drug interactions and efficacy. The involvement of sialic acid 9-O-acetylesterase suggests that variations in enzyme activity could affect the pharmacokinetics and dynamics of desacetyl-alacepril and related compounds . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Desacetyl-alacepril shares similarities with several other ACE inhibitors and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
CaptoprilC9H13N3O3SC_{9}H_{13}N_{3}O_{3}SFirst ACE inhibitor; contains a thiol group
EnalaprilC20H28N2O5C_{20}H_{28}N_{2}O_{5}Prodrug; converted to active enalaprilat
LisinoprilC21H31N3O5C_{21}H_{31}N_{3}O_{5}Long-acting; does not require metabolic activation
RamiprilC23H32N2O5C_{23}H_{32}N_{2}O_{5}Prodrug; effective for heart failure management

Desacetyl-alacepril's unique aspect lies in its direct metabolic relationship with alacepril and its subsequent conversion into captopril, which enhances its therapeutic profile compared to other ACE inhibitors .

Enzymatic Deacetylation Mechanisms in Prodrug Activation

Desacetyl-alacepril is formed through the enzymatic deacetylation of alacepril, a process mediated by carboxylesterases. These enzymes catalyze the hydrolysis of the acetyl group from alacepril’s molecular structure, yielding desacetyl-alacepril and a phenylalanine-like byproduct. This reaction is critical for activating the prodrug into its pharmacologically active form.

Carboxylesterase 1 (CES1), a serine hydrolase expressed in the liver and kidneys, has been implicated in this deacetylation process. In vitro studies demonstrate that CES1 exhibits high substrate specificity for ester-containing prodrugs, cleaving alacepril’s acetyl moiety to release desacetyl-alacepril. The reaction follows first-order kinetics, with enzymatic efficiency (kcat/Km) dependent on tissue-specific esterase concentrations.

Table 1: Enzymatic Parameters for Alacepril Deacetylation

EnzymeTissue SourceKm (µM)kcat (min-1)
CES1Liver12.4 ± 1.80.45 ± 0.03
Renal EsteraseKidney8.9 ± 1.20.62 ± 0.05

Data adapted from in vitro hydrolysis assays.

Tissue-Specific Biotransformation and Bioavailability Profiles

The biotransformation of alacepril to desacetyl-alacepril occurs preferentially in renal and hepatic tissues. Renal carboxylesterases exhibit 1.4-fold higher catalytic activity compared to hepatic isoforms, as evidenced by in vitro displacement assays using radiolabeled ACE inhibitors. This tissue selectivity influences systemic bioavailability, with renal metabolism contributing to prolonged circulatory half-life.

Key Findings:

  • Renal Cortex: Accounts for 68% of total prodrug activation due to high esterase density.
  • Hepatic Microsomes: Contribute 22% of activation, with residual activity attributed to plasma esterases.
  • Bioavailability: Desacetyl-alacepril achieves peak plasma concentrations within 2–3 hours post-administration, with 89% oral bioavailability attributable to first-pass hepatic metabolism.

Role of Protein Conjugation in Prolonged Pharmacodynamic Effects

Desacetyl-alacepril undergoes reversible conjugation with serum albumin, forming a non-covalent complex that extends its therapeutic duration. This interaction reduces renal clearance by 40%, as demonstrated in equilibrium dialysis experiments. The binding affinity (Kd = 2.3 ± 0.4 µM) correlates with sustained ACE inhibition in vivo.

Mechanistic Insights:

  • Hydrophobic Interactions: Albumin’s Sudlow site I accommodates desacetyl-alacepril’s pyrrolidine ring, stabilizing the complex.
  • pH Dependency: Binding affinity increases by 1.8-fold at physiological pH (7.4) compared to acidic conditions.
  • Competitive Displacement: Co-administration with NSAIDs (e.g., ibuprofen) reduces protein binding by 27%, highlighting potential drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Desacetyl-Alacepril

ParameterValue (±SD)
Plasma Half-Life (t1/2)9.2 ± 1.1 hours
Volume of Distribution0.6 ± 0.1 L/kg
Renal Clearance12.4 ± 2.3 mL/min

Data derived from pharmacokinetic studies in normotensive models.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

364.14567842 g/mol

Monoisotopic Mass

364.14567842 g/mol

Heavy Atom Count

25

UNII

B6B1RRA3XL

Dates

Last modified: 08-10-2024

Explore Compound Types